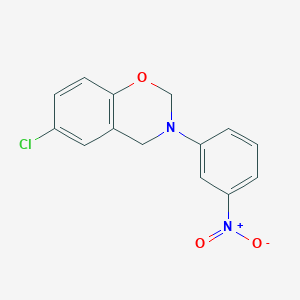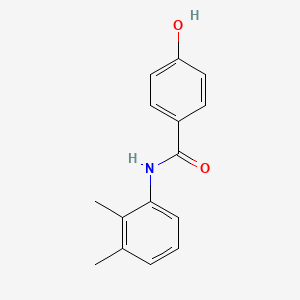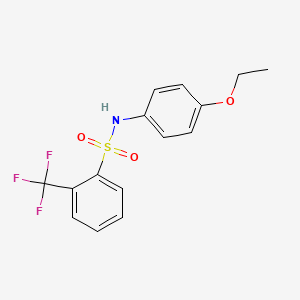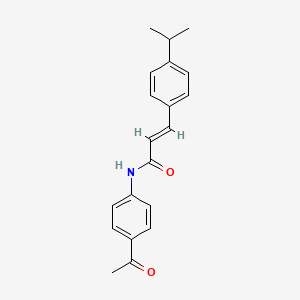![molecular formula C12H9N5OS B5581453 5-(2-furyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5581453.png)
5-(2-furyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-furyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H9N5OS and its molecular weight is 271.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.05278110 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
One study describes the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which includes compounds structurally related to the specified chemical. These compounds exhibited antimicrobial activities, suggesting their potential application in developing new antimicrobial agents. The study highlighted that all synthesized compounds showed good or moderate activity, indicating their relevance in addressing microbial resistance (Bayrak et al., 2009).
Corrosion Inhibition
Another application area is corrosion inhibition. Schiff’s bases of pyridyl substituted triazoles, which are chemically related to the compound of interest, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies found that such compounds could offer significant protection against corrosion, with the inhibition performance being highly dependent on the molecular structure of the inhibitor. This suggests the potential utility of the specified chemical and its derivatives in protecting metals from corrosion (Ansari et al., 2014).
Structural and Conformational Analysis
Research into the structural and conformational features of related triazole compounds has provided insights into their biological activities. One study performed X-ray diffraction and molecular modeling techniques to investigate these aspects, which can be crucial for designing compounds with specific biological activities. The results from such studies can aid in understanding how structural variations in triazole compounds influence their function and stability (Karayel & Özbey, 2008).
Docking Studies for Biological Activities
Docking studies have been used to evaluate the biological activities of complexes containing the triazine unit, which is structurally related to the specified compound. These studies, supported by structural, spectral, and theoretical analysis, help in understanding the interaction of such compounds with biological targets, providing a basis for the development of new therapeutic agents (Marandi et al., 2018).
Synthesis and Antimicrobial Activity
The synthesis of triazole-3-mercaptoacetic acid derivatives, including compounds similar to the specified chemical, and their evaluation for antimicrobial activity against various bacterial strains indicate their potential as antimicrobial agents. This research contributes to the ongoing search for new compounds to combat resistant bacterial infections (Ulusoy et al., 2001).
特性
IUPAC Name |
3-(furan-2-yl)-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS/c19-12-16-15-11(10-5-3-7-18-10)17(12)14-8-9-4-1-2-6-13-9/h1-8H,(H,16,19)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYULOCIAVPFRTP-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5581376.png)

![1-(2-furylmethyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5581382.png)
![3-(1H-benzimidazol-2-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylpropanamide](/img/structure/B5581385.png)
![5-{[(1R*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5581400.png)
![2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide](/img/structure/B5581407.png)

![(2E)-2-[[4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]anilino]methylidene]cyclohexan-1-one](/img/structure/B5581428.png)

![6-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5581455.png)

![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5581463.png)


